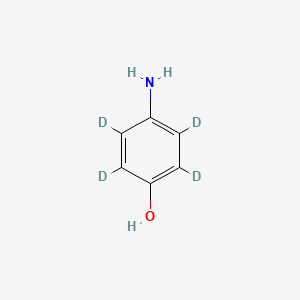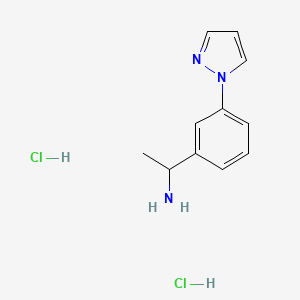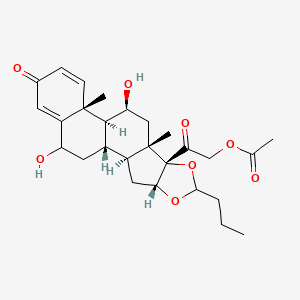
2,7-Dihydroxy 21-Acetyloxy Budesonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dihydroxy 21-Acetyloxy Budesonide is a derivative of Budesonide, a non-halogenated glucocorticoid related to triamcinolone hexacetonide. It is an intermediate in the synthesis of 22R-6β-Hydroxy Budesonide
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves multiple steps. One of the methods includes the esterification reaction of a starting material with acetic anhydride . The continuous flow process is also employed for the synthesis of Budesonide, which involves controlling parameters such as flow rate, temperature, residence time, and solution volumes . This method is advantageous as it reduces the production cost and the use of expensive chemicals.
Industrial Production Methods: Industrial production of this compound can be scaled up using the continuous flow process. This method ensures the desired molar ratio of epimers and optimizes particle size to obtain the solid product . The process is designed to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 2,7-Dihydroxy 21-Acetyloxy Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, perchloric acid, and n-butyraldehyde . The reaction conditions are carefully controlled to ensure the formation of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of Budesonide, such as 22R-6β-Hydroxy Budesonide. These derivatives have significant applications in medicine and research.
科学的研究の応用
2,7-Dihydroxy 21-Acetyloxy Budesonide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other glucocorticoid derivatives. In biology and medicine, it is studied for its potential therapeutic effects, particularly in treating inflammatory conditions . The compound is also used in the pharmaceutical industry for developing new drugs and formulations.
作用機序
The mechanism of action of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to multiple downstream effects, including decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory properties.
類似化合物との比較
2,7-Dihydroxy 21-Acetyloxy Budesonide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include Budesonide, 16α-Hydroxyprednisolone, and Budesonide acetonide . These compounds share some structural similarities but differ in their specific functionalities and applications.
List of Similar Compounds:- Budesonide
- 16α-Hydroxyprednisolone
- Budesonide acetonide
特性
分子式 |
C27H36O8 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19?,20-,22+,23?,24+,25-,26-,27+/m0/s1 |
InChIキー |
PROKXHPTCWWSAS-ZIZWWONASA-N |
異性体SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CC(C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |
正規SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



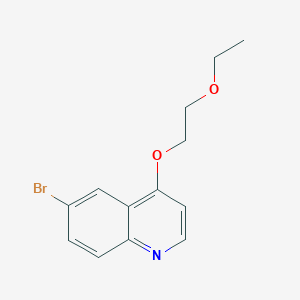
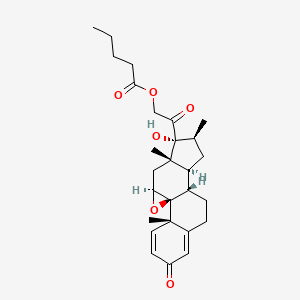
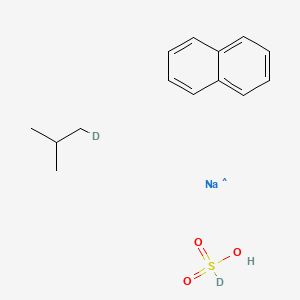

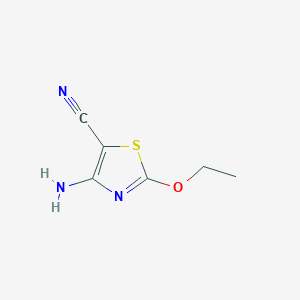
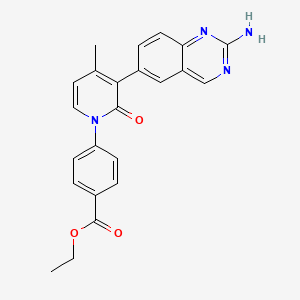
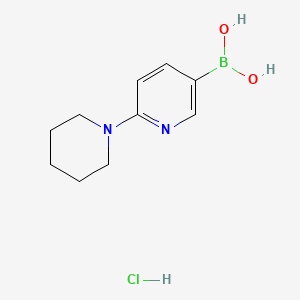

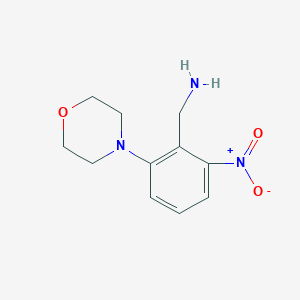
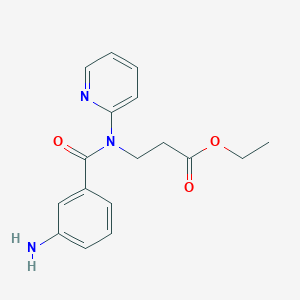
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
